![molecular formula C20H17BrO5 B15149129 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15149129.png)
3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromophenyl group attached to a furan ring, which is further connected to a spirocyclic dioxaspiro undecane-dione system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, such as 4-bromobenzaldehyde, the furan ring is synthesized through a cyclization reaction.
Spirocyclic formation: The furan derivative is then reacted with a suitable spirocyclic precursor under controlled conditions to form the spirocyclic dioxaspiro undecane-dione structure.
Final coupling: The bromophenyl-furan intermediate is coupled with the spirocyclic dioxaspiro undecane-dione under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group and furan ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-{[5-(4-Fluorophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
Comparison:
- Uniqueness: The presence of the bromine atom in 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
- Reactivity: The bromine atom can participate in specific substitution reactions that may not be as feasible with chlorine or fluorine.
- Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom.
Propriétés
Formule moléculaire |
C20H17BrO5 |
|---|---|
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C20H17BrO5/c21-14-6-4-13(5-7-14)17-9-8-15(24-17)12-16-18(22)25-20(26-19(16)23)10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 |
Clé InChI |
LRALDIZTMOZNID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


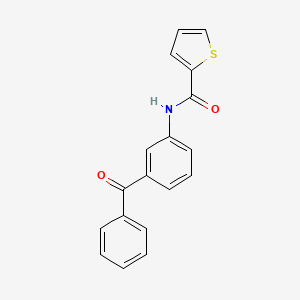
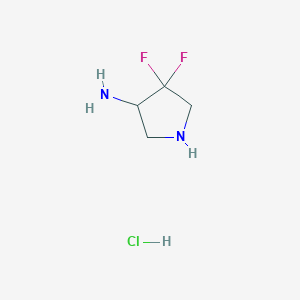
![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149076.png)
![3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)](/img/structure/B15149077.png)
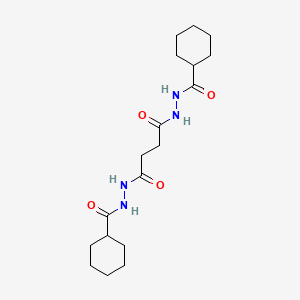
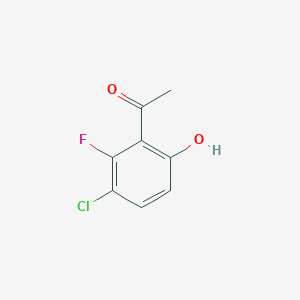
![2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B15149092.png)
![N-[(3-cyano-1-methylindol-2-yl)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B15149100.png)
![Ethyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B15149106.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149112.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)

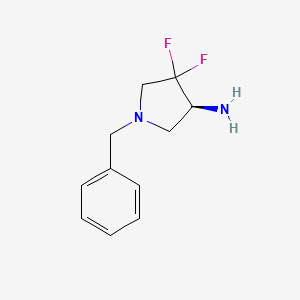
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B15149135.png)
